molecular formula C13H13NO2 B3024410 2,7,8-Trimethylquinoline-3-carboxylic acid CAS No. 92513-34-3

2,7,8-Trimethylquinoline-3-carboxylic acid

Cat. No.: B3024410
CAS No.: 92513-34-3
M. Wt: 215.25 g/mol
InChI Key: KNGACCJHYQQKRJ-UHFFFAOYSA-N
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Description

Significance of Quinolines and Carboxylic Acids in Heterocyclic Chemistry

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.net Quinoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.org This structural motif is present in a wide array of naturally occurring alkaloids and synthetic compounds with diverse biological activities. iipseries.orgorientjchem.org Historically and currently, quinoline derivatives have been pivotal in the development of pharmaceuticals, including antimalarial agents like quinine (B1679958) and chloroquine (B1663885), as well as antibacterial and anticancer drugs. rsc.orgglobalresearchonline.net The nitrogen atom in the quinoline ring system imparts basic properties and provides a site for hydrogen bonding, which is crucial for its interaction with biological targets. researchgate.net

The carboxylic acid functional group is one of the most important in organic chemistry. lumenlearning.com Its presence in a molecule, such as 2,7,8-Trimethylquinoline-3-carboxylic acid, significantly influences its physical and chemical properties, including acidity, polarity, and solubility. ontosight.ai The carboxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological receptors and influencing the compound's pharmacokinetic profile. In drug design, the carboxylic acid moiety is often used to enhance water solubility and to mimic the phosphate (B84403) groups of enzyme substrates. The combination of a quinoline nucleus with a carboxylic acid function, therefore, creates a molecule with a rich chemical profile and potential for diverse applications. ontosight.ai

Structural Classification and Nomenclature of Trimethylquinoline Carboxylic Acid Isomers

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For quinoline derivatives, the numbering of the ring system is fixed, starting from the nitrogen atom as position 1 and proceeding around the rings. The name "this compound" precisely describes the molecular architecture:

Quinoline: The core bicyclic heterocyclic structure.

2,7,8-Trimethyl: Indicates the presence and location of three methyl (-CH₃) substituent groups on the quinoline ring.

3-carboxylic acid: Specifies that a carboxyl (-COOH) group is attached to the third position of the quinoline ring.

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. slideshare.net For trimethylquinoline carboxylic acid, numerous structural isomers are possible by varying the positions of the three methyl groups and the carboxylic acid group on the quinoline framework. For instance, "2,5,8-Trimethylquinoline-4-carboxylic acid" would be an isomer with a different substitution pattern and, consequently, different chemical and physical properties. The precise placement of these functional groups is critical as it can dramatically alter the molecule's shape, electronic distribution, and biological activity.

Below is a table illustrating the nomenclature of hypothetical isomers to demonstrate the classification system.

Compound NamePosition of Carboxylic AcidPositions of Methyl Groups
This compound32, 7, 8
2,5,7-Trimethylquinoline-4-carboxylic acid42, 5, 7
4,6,8-Trimethylquinoline-2-carboxylic acid24, 6, 8

This systematic nomenclature ensures that each unique isomer can be unambiguously identified, which is fundamental for chemical synthesis, characterization, and the study of its properties.

Historical Context of Quinoline Derivative Studies

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. iipseries.orgrsc.org A significant milestone in its history was the extraction of the antimalarial alkaloid quinine from the bark of the Cinchona tree in 1820. researchgate.netglobalresearchonline.net The structural elucidation of quinine, which contains a quinoline core, spurred extensive research into the synthesis and medicinal properties of quinoline derivatives.

Throughout the late 19th and early 20th centuries, several named reactions were developed for the synthesis of the quinoline ring, including the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.org These methods enabled chemists to create a vast library of substituted quinolines, leading to the discovery of synthetic antimalarials like chloroquine in the 1940s. globalresearchonline.net The development of quinoline-based drugs has continued to evolve, with applications extending to antibacterial (fluoroquinolones), anticancer, and anti-inflammatory agents. rsc.orgresearchgate.net The study of quinoline carboxylic acids, in particular, has been a fertile area of research, with compounds like quinoline-4-carboxylic acids being investigated for various therapeutic potentials. researchgate.netresearchgate.net

The following table provides a brief overview of key historical developments in quinoline chemistry.

YearDevelopmentSignificance
1820Pelletier and Caventou isolate quinine from Cinchona bark. globalresearchonline.netFirst major naturally occurring quinoline-based therapeutic agent identified.
1834Friedlieb Ferdinand Runge isolates quinoline from coal tar. iipseries.orgrsc.orgDiscovery of the parent quinoline heterocycle.
1880The Skraup synthesis is developed. iipseries.orgA fundamental method for synthesizing the quinoline ring system is established.
1940sSynthetic quinoline compounds like chloroquine are developed as antimalarials. globalresearchonline.netMarks the era of synthetic quinoline-based drugs to combat malaria.

This rich historical background provides the foundation upon which contemporary research into specific derivatives like this compound is built.

Compound Nomenclature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7,8-trimethylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-7-4-5-10-6-11(13(15)16)9(3)14-12(10)8(7)2/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGACCJHYQQKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588902
Record name 2,7,8-Trimethylquinoline-3-carboxylic acid
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Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92513-34-3
Record name 2,7,8-Trimethyl-3-quinolinecarboxylic acid
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Record name 2,7,8-Trimethylquinoline-3-carboxylic acid
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Synthetic Methodologies and Mechanistic Investigations for 2,7,8 Trimethylquinoline 3 Carboxylic Acid and Analogs

Direct Synthetic Pathways to 2,7,8-Trimethylquinoline-3-carboxylic acid

Direct synthesis of the target molecule typically involves the formation of the quinoline (B57606) ring system with the carboxylic acid group (or a precursor) already incorporated into one of the reactants. Name reactions such as the Friedländer annulation and the Gould-Jacobs reaction provide established frameworks for such constructions.

The formation of the 2,7,8-trimethylquinoline (B13038) skeleton can be achieved through several classic condensation reactions. The choice of reaction dictates the required starting materials.

A plausible and efficient route is the Friedländer Synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. nih.govorganic-chemistry.org For the synthesis of the target molecule, the necessary precursors would be 2-amino-3,4-dimethylacetophenone and an α-ketoester like ethyl pyruvate. The reaction proceeds via an acid or base-catalyzed condensation followed by a cyclodehydration reaction to form the quinoline ring. nih.gov

The key challenge in this approach is the availability of the substituted 2-aminoaryl ketone. A modification of the Friedländer synthesis can overcome this by starting with a more accessible 2-nitroaromatic compound. This involves the in situ reduction of the nitro group to an amine, which then undergoes the cyclization domino reaction. nih.gov

Table 1: Proposed Friedländer Synthesis for Quinoline Core Construction

Reactant AReactant BCatalyst/ConditionsKey IntermediateProduct
2-Amino-3,4-dimethylacetophenoneEthyl 2-oxobutanoateAcid (e.g., p-TsOH) or Base (e.g., KOH), HeatIminoketone adductEthyl 2,7,8-trimethylquinoline-3-carboxylate
2-Nitro-3,4-dimethylacetophenoneEthyl acetoacetate (B1235776)1. Fe/AcOH (Reduction) 2. Cyclization (Heat)In situ generated amineEthyl 2,7,8-trimethylquinoline-3-carboxylate

Another viable strategy is the Gould-Jacobs Reaction . This method begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.orgablelab.eu To obtain the target 2,7,8-trimethyl substitution, a modified approach would be required as the standard Gould-Jacobs reaction typically yields a 4-hydroxy (or 4-oxo) derivative. wikipedia.org

The carboxylic acid group at the C3 position is most conveniently introduced as part of the cyclization reaction. Using reactants that already contain a carboxyl or ester functionality is a highly atom-economical approach.

In the context of the Friedländer synthesis, reacting a 2-aminoaryl ketone with a β-ketoester like ethyl acetoacetate directly installs an ethyl carboxylate group at the C3 position of the newly formed quinoline ring. Subsequent saponification (hydrolysis) of the ester with a base, such as sodium hydroxide, followed by acidification, yields the final carboxylic acid. wikipedia.org

An alternative, though less direct, method involves a Vilsmeier-Haack type reaction on a suitable precursor. For example, treatment of a 2,7,8-trimethyl-2(1H)-quinolone with a reagent system like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can yield a 2-chloro-3-formylquinoline. jocpr.com The aldehyde can then be oxidized to a carboxylic acid using standard oxidizing agents.

Precursor Chemistry and Synthetic Intermediate Transformations

Indirect methods involving the synthesis of a substituted trimethylquinoline followed by functionalization offer alternative pathways. These routes often rely on the transformation of precursor molecules, such as halogenated derivatives or partially saturated quinoline systems.

The synthesis can proceed through a halogenated intermediate, such as 3-bromo-2,7,8-trimethylquinoline. The synthesis of halogenated quinolines is well-documented, with various reagents available for regioselective halogenation. nih.govresearchgate.netrsc.orgmdpi.comresearchgate.net Once the halogenated precursor is obtained, several methods can be employed to introduce the carboxylic acid group:

Carbonylation Reactions: Palladium-catalyzed carbonylation is a powerful tool for converting aryl halides into carboxylic acids or their derivatives. Reacting 3-bromo-2,7,8-trimethylquinoline with carbon monoxide (CO) in the presence of a palladium catalyst, a suitable ligand, and a nucleophile (like water or an alcohol) can yield the desired carboxylic acid or ester. A patented method describes the synthesis of quinoline-3-carboxylic acid from 2,3-dichloroquinoline (B1353807) via palladium-catalyzed carbonylation to form a diester, followed by selective hydrolysis and decarboxylation.

Organometallic Intermediates: The halogenated quinoline can be converted into an organometallic reagent, such as a Grignard or organolithium species. This is achieved by reacting the bromo-derivative with magnesium or an alkyllithium reagent. The resulting nucleophilic species can then react with carbon dioxide (CO₂) in an electrophilic quenching step, which upon acidic workup, yields the carboxylic acid.

Many classical quinoline syntheses, particularly the Doebner-von Miller reaction , initially produce a partially saturated dihydroquinoline or tetrahydroquinoline ring system. wikipedia.orgresearchgate.netsynarchive.comchempedia.info The final and crucial step in these syntheses is the aromatization of this intermediate to form the stable quinoline ring.

The Doebner-von Miller reaction involves the condensation of an aniline (e.g., 2,3-dimethylaniline) with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction typically proceeds through a Michael addition, followed by cyclization and dehydration to form a 1,2-dihydroquinoline. An oxidizing agent, often incorporated into the reaction mixture or introduced in a subsequent step, is required for the final aromatization.

Commonly used oxidants for this dehydrogenation step include:

Nitrobenzene (as used in the related Skraup synthesis)

Arsenic(V) acid

Iodine

Air or molecular oxygen, often in the presence of an acid catalyst. synarchive.com

The choice of oxidant and reaction conditions is critical to avoid side reactions and ensure a high yield of the final aromatic product.

Table 2: Aromatization of Dihydroquinoline Intermediate

Dihydroquinoline PrecursorOxidizing AgentTypical ConditionsProduct
1,2-Dihydro-2,7,8-trimethylquinoline-3-carboxylic acidAir (O₂)Acid catalyst, heatThis compound
1,2-Dihydro-2,7,8-trimethylquinoline-3-carboxylic acidIodine (I₂)Inert solvent, heatThis compound
1,2-Dihydro-2,7,8-trimethylquinoline-3-carboxylic acidDDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Solvent (e.g., dioxane), room temp. or heatThis compound

Elucidation of Reaction Mechanisms in Quinoline Carboxylic Acid Formation

The mechanism for the formation of the quinoline ring system varies depending on the specific reaction. For the Friedländer synthesis, two primary mechanistic pathways are proposed, differing in the initial step. nih.govresearchgate.net

Mechanism A: Aldol (B89426) Condensation First

The reaction begins with an intermolecular aldol condensation between the α-methylene ketone (e.g., ethyl acetoacetate) and the carbonyl group of the 2-aminoaryl ketone (2-amino-3,4-dimethylacetophenone). This step is typically the rate-determining step.

The resulting aldol adduct undergoes dehydration to form a conjugated enone intermediate.

An intramolecular cyclization occurs via the nucleophilic attack of the aniline nitrogen onto the enone's carbonyl carbon.

A final dehydration step results in the aromatization of the newly formed pyridine (B92270) ring, yielding the quinoline product.

Mechanism B: Schiff Base Formation First

The initial step is the formation of a Schiff base (imine) between the aniline nitrogen of the 2-aminoaryl ketone and the carbonyl group of the β-ketoester.

This is followed by an intramolecular aldol-type reaction, where the enolate of the ketoester attacks the ketone carbonyl of the original aminoaryl moiety.

The resulting cyclic intermediate then undergoes dehydration (elimination of water) to form the final aromatic quinoline system. nih.gov

The prevailing mechanism can be influenced by the reaction conditions (acidic vs. basic catalysis) and the specific nature of the substrates. researchgate.net In both pathways, the final aromatization step is a strong thermodynamic driving force for the reaction.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental class of reactions for the synthesis and modification of carboxylic acid derivatives. This pathway involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to a substitution of the leaving group. masterorganicchemistry.com

The mechanism proceeds in two principal steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to reform the carbon-oxygen double bond. masterorganicchemistry.com The equilibrium of this reaction favors the direction that produces the weaker base. masterorganicchemistry.com

In the context of quinoline-3-carboxylic acids, this pathway is often employed in the final steps of a synthesis, such as the hydrolysis of a corresponding ester. For instance, ethyl 2-(halomethyl)quinoline-3-carboxylates can undergo reaction with 8-hydroxyquinolines followed by hydrolysis to yield the final carboxylic acid. researchgate.net Another approach involves the conversion of a carboxylic acid into a more reactive derivative like an acid chloride using reagents such as thionyl chloride (SOCl₂). libretexts.orglibretexts.org The hydroxyl group is transformed into a superior leaving group, which is then displaced by a nucleophile. libretexts.org A palladium-catalyzed carbonylation of a dihalo-quinoline, followed by hydrolysis and selective decarboxylation, also represents a viable route that relies on nucleophilic acyl substitution principles. google.com

Table 1: Examples of Nucleophilic Acyl Substitution in Quinoline Carboxylic Acid Synthesis

Precursor Reagent(s) Product Reaction Type
Ethyl quinoline-3-carboxylate NaOH, H₂O Quinoline-3-carboxylic acid Ester Hydrolysis
2,3-dichloroquinoline 1. CO, PdCl₂, PPh₃, MeOH2. NaOH, H₂O 2,3-quinolinedicarboxylic acid Carbonylation & Hydrolysis google.com

Acid-Catalyzed Condensation Mechanisms

Acid-catalyzed condensation reactions are classic and powerful methods for constructing the quinoline core. The Doebner reaction, for example, synthesizes 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. mdpi.com Variations of this method can be adapted to produce a range of substituted quinoline carboxylic acids.

The mechanism typically begins with the acid-catalyzed formation of an α,β-unsaturated keto acid from the condensation of an aldehyde and pyruvic acid. Concurrently, the aniline reacts with the aldehyde to form an imine (Schiff base). A conjugate addition of the aniline to the α,β-unsaturated keto acid, or the reaction of the enol form of pyruvic acid with the imine, leads to an intermediate that undergoes cyclization. The final steps involve dehydration and subsequent aromatization to yield the quinoline ring system. mdpi.com The Friedländer annulation is another significant acid-catalyzed method, involving the condensation of a 2-amino aryl ketone with a compound containing an α-methylene carbonyl group. nih.gov

Table 2: Key Acid-Catalyzed Quinoline Synthesis Reactions

Reaction Name Reactants Typical Product
Doebner Reaction Aniline, Aldehyde, Pyruvic Acid 2-Substituted Quinoline-4-carboxylic Acid mdpi.com
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl 2- and/or 4-Substituted Quinoline mdpi.com
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/Aldehyde Substituted Quinoline nih.gov

Free Radical-Mediated Synthetic Routes

Free radical reactions offer an alternative approach to quinoline synthesis, often proceeding under mild conditions. rsc.org Manganese(III) acetate (B1210297) is a widely used reagent for initiating such reactions. rsc.orgnih.gov It is particularly effective at generating radicals at the α-position of carbonyl compounds. researchgate.net

The mechanism is initiated by the formation of a manganese(III)-enolate complex. A single electron transfer (SET) occurs, reducing Mn(III) to Mn(II) and generating a carbon-centered radical. nih.gov This radical species can then participate in intermolecular or intramolecular additions to unsaturated bonds, such as those in alkenes or alkynes, to form a new radical intermediate. nih.govwikipedia.org Subsequent oxidation and cyclization steps lead to the formation of various heterocyclic structures, including quinolines. rsc.orgnih.gov This method has been successfully applied to the synthesis of quinoline alkaloids. nih.gov The reactions are generally efficient, though they can be less predictable than ionic reactions. rsc.org

Catalytic Systems in Quinoline Carboxylic Acid Synthesis

The efficiency and selectivity of quinoline carboxylic acid synthesis are often greatly enhanced by the use of catalysts. Both homogeneous and heterogeneous catalytic systems have been extensively developed for this purpose.

Heterogeneous and Homogeneous Catalysis

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. A key advantage is that the active sites of the catalyst are readily accessible, often leading to high reaction rates and selectivity under mild conditions. thieme-connect.com Examples include Brønsted acids like sulfuric acid or p-toluenesulfonic acid used in traditional condensation reactions. nih.gov However, a significant drawback is the often-difficult separation of the catalyst from the reaction mixture, which can complicate product purification and prevent catalyst recycling. nih.gov

Heterogeneous catalysis , in contrast, utilizes a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. nih.gov This approach offers major practical advantages, including straightforward catalyst separation (e.g., by filtration) and enhanced potential for recycling and reuse, which is both economically and environmentally beneficial. nih.govrsc.org Zeolites, metal-organic frameworks, and functionalized silica (B1680970) have been explored as heterogeneous catalysts for quinoline synthesis. nih.govrsc.org For instance, a granular cobalt-based catalyst, prepared in situ from Co(OAc)₂ and zinc powder, has been used for the heterogeneous hydrogenation of quinolines. thieme-connect.com

Application of Specific Catalysts

Manganese (III) acetate (Mn(OAc)₃) is a versatile and common stoichiometric oxidant used to initiate free-radical cyclizations. wikipedia.orgresearchgate.net It is typically used as a dihydrate and can be prepared from potassium permanganate (B83412) and manganese(II) acetate in acetic acid. nih.govwikipedia.org In the synthesis of quinoline derivatives, Mn(OAc)₃ facilitates the formation of an α-carbonyl radical from a suitable precursor, which then undergoes cyclization. nih.govresearchgate.net While effective, it is a stoichiometric reagent rather than a true catalyst in many of these radical reactions and is consumed during the process.

Nanomagnetic solid acid catalysts represent a modern and highly efficient class of heterogeneous catalysts. nih.gov These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a protective layer (e.g., silica, SiO₂) that is functionalized with acidic groups (e.g., sulfonic acid, -SO₃H). nih.govmdpi.comnih.gov

The magnetic core allows for extremely simple and efficient separation of the catalyst from the reaction medium using an external magnet, facilitating easy recovery and reuse. mdpi.comresearchgate.net These catalysts have been successfully employed in the multi-component synthesis of 2-aryl-quinoline-4-carboxylic acids from aryl aldehydes, pyruvic acid, and an amine. nih.govnih.gov Reactions can often be carried out under solvent-free conditions at elevated temperatures, providing high yields in short reaction times. nih.govnih.gov The high thermal stability and reusability of these catalysts make them a green and cost-effective alternative to traditional homogeneous acid catalysts. nih.govacs.org

Table 3: Comparison of Catalytic Systems in Quinoline Carboxylic Acid Synthesis

Catalyst System Type Phase Separation Method Key Advantages Example Application
Sulfuric Acid (H₂SO₄) Brønsted Acid Homogeneous Neutralization/Extraction Low cost, high reactivity Friedländer Synthesis nih.gov
Manganese (III) acetate Oxidant Homogeneous Quenching/Extraction Effective for radical cyclizations Synthesis of quinoline alkaloids nih.gov
ZnCl₂/Ni-USY-acid Zeolite-based Heterogeneous Filtration Reusability, shape selectivity Gas-phase synthesis from aniline and alcohols rsc.org

Advanced Spectroscopic and Analytical Characterization of 2,7,8 Trimethylquinoline 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,7,8-trimethylquinoline-3-carboxylic acid, both one-dimensional (¹H and ¹³C) and advanced multidimensional NMR techniques are theoretically employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the quinoline (B57606) core, the protons of the three methyl groups, and the acidic proton of the carboxylic acid group.

The acidic proton of the carboxylic acid is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, often above 10-12 ppm. The chemical shifts of the aromatic protons on the quinoline ring are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups. Protons on carbons adjacent to a carboxylic acid group generally absorb in the 2-3 ppm region. The three methyl groups at positions 2, 7, and 8 will each give rise to a singlet, with their exact chemical shifts varying based on their position on the quinoline ring system.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Aromatic CH (C4-H)8.0 - 8.5Singlet
Aromatic CH (C5-H)7.5 - 8.0Doublet
Aromatic CH (C6-H)7.0 - 7.5Doublet
Methyl (-CH₃ at C2)2.5 - 3.0Singlet
Methyl (-CH₃ at C7)2.3 - 2.8Singlet
Methyl (-CH₃ at C8)2.3 - 2.8Singlet

Note: The predicted values are based on general principles of ¹H NMR spectroscopy for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear in the range of 160-185 ppm. The sp²-hybridized carbons of the quinoline ring will resonate in the aromatic region (approximately 110-150 ppm). The chemical shifts of the methyl carbons will be observed in the upfield region of the spectrum, typically between 10-30 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)165 - 185
Quinoline C2150 - 160
Quinoline C3120 - 130
Quinoline C4135 - 145
Quinoline C4a125 - 135
Quinoline C5120 - 130
Quinoline C6125 - 135
Quinoline C7130 - 140
Quinoline C8130 - 140
Quinoline C8a145 - 155
Methyl C (at C2)15 - 25
Methyl C (at C7)10 - 20
Methyl C (at C8)10 - 20

Note: These are estimated chemical shift ranges and can be influenced by the specific electronic environment in the molecule.

Advanced Multidimensional NMR Techniques

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like C3, C4a, C7, C8, and C8a) and for confirming the placement of the methyl and carboxylic acid groups on the quinoline framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₃NO₂), the exact mass can be calculated and compared to the experimentally determined mass to confirm its molecular formula.

Interactive Data Table: Predicted HRMS Data

Adduct Ion Predicted m/z
[M+H]⁺216.1019
[M+Na]⁺238.0838
[M-H]⁻214.0873

Note: These values are computationally predicted and serve as a reference for experimental determination.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, this compound would typically be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, depending on the mode of analysis.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, would provide valuable structural information. The fragmentation of the molecular ion would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂). The fragmentation of the quinoline ring itself can also provide characteristic ions that help to confirm the structure. Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group (-COOH) as a radical or the loss of CO₂.

Vibrational Spectroscopy (Infrared and Raman)

In IR spectroscopy, the most prominent feature of a carboxylic acid is the very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state. The C=O stretching vibration of the carboxyl group is also a strong and sharp absorption, expected in the region of 1700-1730 cm⁻¹ for aromatic carboxylic acids. The C-O stretching and O-H bending vibrations are anticipated to appear in the 1200-1400 cm⁻¹ region. Aromatic C-H stretching vibrations from the quinoline ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the three methyl groups should appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands arising from various bending and stretching modes of the quinoline ring system and methyl groups.

Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the quinoline ring are expected to produce strong Raman signals in the 1400-1650 cm⁻¹ range. The symmetric stretching of the C-C bonds and the breathing modes of the aromatic system will also be prominent. While the O-H stretch is typically weak in Raman spectra, the C=O stretch will be observable. The C-H stretching vibrations of the methyl groups and the aromatic ring will also be present.

A comparative analysis of the vibrational spectra of various quinoline derivatives suggests that the positions of the methyl groups and the carboxylic acid will influence the exact frequencies and intensities of the quinoline ring vibrations. iosrjournals.org

Interactive Data Table: Predicted Vibrational Frequencies and Assignments

Vibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Intensity (IR/Raman)
O-H stretch (Carboxylic acid)2500-3300 (very broad)WeakStrong / Weak
Aromatic C-H stretch3000-31003000-3100Medium / Strong
Aliphatic C-H stretch (Methyl)2850-29702850-2970Medium / Strong
C=O stretch (Carboxylic acid)1700-17301700-1730Strong / Medium
C=C/C=N stretch (Quinoline ring)1450-16501450-1650Strong / Very Strong
C-H bend (Methyl)1375-14501375-1450Medium / Medium
C-O stretch/O-H bend1200-14001200-1400Strong / Weak
Ring vibrations/deformations600-1200600-1200Medium-Strong / Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the quinoline chromophore. Quinoline itself exhibits characteristic absorption bands arising from π → π* transitions. The presence of the carboxylic acid and methyl substituents will act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity.

Typically, quinoline derivatives show two or three main absorption bands. The spectrum is anticipated to show a strong absorption band at shorter wavelengths (around 220-250 nm) and one or more bands at longer wavelengths (in the 270-350 nm region). The carboxylic acid group, being an electron-withdrawing group, can cause a red shift (bathochromic shift) of the absorption bands. The methyl groups, being electron-donating, will also influence the electronic transitions. The solvent used for analysis will also play a role, with polar solvents potentially causing shifts in the λmax values due to interactions with the solute. For instance, studies on 8-hydroxyquinoline-2-carboxylic acid have shown that its UV-visible spectrum is sensitive to pH changes. uncw.edu

Chromatographic Method Development for Separation and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. Due to the presence of the carboxylic acid group and the aromatic quinoline ring, reversed-phase HPLC would be the most suitable mode of separation.

A typical HPLC method would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be a critical parameter to control the ionization of the carboxylic acid group and achieve optimal retention and peak shape. Operating at a pH below the pKa of the carboxylic acid would lead to its protonation and increased retention on the non-polar stationary phase. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure good separation from any impurities and to achieve a reasonable analysis time. Detection would be most effectively carried out using a UV detector, set at one of the absorption maxima of the compound (e.g., in the 270-350 nm range). For higher sensitivity and selectivity, a mass spectrometer (LC-MS) could be used as the detector. A method for quinoxaline-2-carboxylic acid utilized a C18 column with a phosphate buffer and acetonitrile mobile phase, which could be a good starting point for method development for the target compound. nih.gov

Interactive Data Table: Hypothetical HPLC Method Parameters

ParameterSuggested Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at λmax (e.g., 280 nm) or Mass Spectrometry (ESI+)
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of the polar carboxylic acid group, which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, for example, a methyl or trimethylsilyl (B98337) (TMS) ester.

Following derivatization, the resulting compound could be analyzed on a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The mass spectrum obtained from the electron ionization (EI) source would provide valuable structural information. The molecular ion peak would be observed, and characteristic fragmentation patterns would include the loss of the ester group and fragmentation of the quinoline ring. A predicted GC-MS spectrum for the TMS derivative of quinoline-3-carboxylic acid is available in the Human Metabolome Database, which can serve as a reference for the expected fragmentation. hmdb.ca

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to both normal-phase and reversed-phase HPLC for the analysis of compounds like this compound. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar organic co-solvent (modifier) such as methanol or ethanol.

For the separation of a polar, acidic compound like this compound, a polar stationary phase such as silica (B1680970), diol, or an ethyl pyridine (B92270) column would be suitable. The addition of an acidic or basic additive to the modifier can be crucial for obtaining good peak shapes for ionizable compounds. For a carboxylic acid, a small amount of an acidic additive like formic acid or trifluoroacetic acid might be beneficial. SFC can offer faster analysis times and reduced solvent consumption compared to HPLC. Detection can be achieved using a UV detector or a mass spectrometer. The separation of other acidic natural products has been successfully demonstrated using SFC. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a high-quality single crystal of this compound would need to be grown.

The crystal structure would reveal detailed information, including bond lengths, bond angles, and torsion angles within the molecule. It would also elucidate the intermolecular interactions, such as the hydrogen bonding network formed by the carboxylic acid groups, which typically form centrosymmetric dimers. The packing of the molecules in the crystal lattice would also be determined. The planarity of the quinoline ring system and the orientation of the carboxylic acid and methyl substituents would be precisely defined. While the crystal structure for this compound is not currently in the public domain, studies on similar molecules like 8-hydroxyquinoline-2-carboxylic acid have been reported, providing insights into the expected structural features and intermolecular interactions. uncw.edu

Interactive Data Table: Expected Crystallographic Parameters (Hypothetical)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric space group
Key InteractionsIntermolecular O-H---O hydrogen bonds forming dimers.
π-π stacking between quinoline rings.
Molecular ConformationLargely planar quinoline ring system.
Carboxylic acid group may be slightly twisted out of the plane.

Theoretical and Computational Chemistry of 2,7,8 Trimethylquinoline 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as 2,7,8-trimethylquinoline-3-carboxylic acid. These methods provide a detailed description of the electron distribution and the three-dimensional arrangement of atoms.

Density Functional Theory (DFT) has become a primary tool for investigating the geometric, energetic, and electronic structure of quinoline (B57606) derivatives. mdpi.com DFT calculations allow for the optimization of the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy, which often show good correspondence with experimental data where available. researchgate.net

For quinoline carboxylic acid derivatives, DFT is employed to model the molecular structure in different environments, such as the gas phase or in the presence of a solvent, often simulated using a Polarizable Continuum Model (PCM). mdpi.com These calculations reveal how the molecular structure is influenced by its surroundings. For instance, the presence of an intramolecular hydrogen bond between the carboxylic acid proton and the quinoline nitrogen atom can lead to the formation of a stable quasi-ring structure. mdpi.com The strength of such interactions can be enhanced in a polar environment. mdpi.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further details into intramolecular interactions, such as hydrogen bonding, by quantifying the interaction energies between donor and acceptor orbitals. mdpi.com

Parameter Investigated with DFTDescriptionSignificance for Quinolone Carboxylic Acids
Molecular GeometryCalculation of bond lengths, bond angles, and dihedral angles in the ground state.Determines the most stable 3D structure and identifies key structural features like intramolecular hydrogen bonds. mdpi.com
Vibrational FrequenciesPrediction of infrared (IR) and Raman spectra.Aids in the interpretation of experimental spectroscopic data and confirms the stability of the optimized geometry. researchgate.net
Electronic PropertiesCalculation of dipole moment, polarizability, and molecular electrostatic potential (MEP).MEP maps identify electron-rich and electron-poor regions, indicating sites susceptible to electrophilic and nucleophilic attack. rjptonline.org
NBO AnalysisStudy of charge transfer and intramolecular bonding interactions.Quantifies the strength of hydrogen bonds and other stabilizing delocalization effects within the molecule. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. researchgate.netnih.gov The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. nih.gov

For quinoline derivatives, FMO analysis helps in predicting their stability and reactivity. rjptonline.orgnih.gov Various quantum chemical descriptors can be calculated from the HOMO and LUMO energies to provide further insights into the molecule's behavior.

FMO-Derived ParameterFormulaChemical Significance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. nih.gov
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution or charge transfer. researchgate.net
Global Electrophilicity Index (ω)μ2 / 2ηQuantifies the electrophilic nature of a molecule. researchgate.net
Chemical Softness (S)1 / 2ηReciprocal of hardness, indicating the molecule's polarizability. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The carboxylic acid group in this compound can exist in different conformations due to rotation around the C-C single bond connecting it to the quinoline ring. The two principal planar conformations are syn and anti, which relate to the orientation of the acidic proton relative to the carbonyl oxygen. While the syn conformation is often more stable in the gas phase due to an intramolecular hydrogen bond, the anti conformation can be significantly populated or even preferred in aqueous solutions due to stabilizing interactions with solvent molecules. nih.gov

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. For quinoline carboxylic acid derivatives, MD simulations, including methods like Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD), can provide a detailed picture of the hydrogen bond dynamics. mdpi.com These simulations can track the motion of atoms over time, revealing the stability of intramolecular hydrogen bonds and the possibility of proton-sharing events. mdpi.com Key parameters such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) are analyzed to assess the stability and compactness of the molecular conformations over the simulation time. nih.gov

Prediction of Thermochemical Parameters and Reaction Energetics

Computational chemistry allows for the accurate prediction of various thermochemical parameters that describe the stability and energy of a molecule. Using statistical thermodynamics in conjunction with quantum chemical calculations, it is possible to determine properties such as the heat of formation, enthalpy, entropy, and Gibbs free energy. rdd.edu.iq

These parameters are essential for predicting the spontaneity of chemical reactions and understanding the stability of different isomers or conformers. For this compound, calculating the Gibbs free energy of different potential tautomers or conformers can determine their relative populations at equilibrium. Furthermore, reaction energetics for processes like proton transfer or isomerization can be evaluated by calculating the energy of reactants, products, and transition states. The symmetry-adapted perturbation theory (SAPT) can be used to analyze and decompose interaction energies in molecular dimers, revealing the contributions of electrostatic, exchange, induction, and dispersion forces. mdpi.com

Tautomerism and Isomerization Pathways, Including Photoisomerization

Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a hydrogen atom. wikipedia.org For this compound, several types of tautomerism are conceivable. Prototropic tautomerism can occur where the acidic proton from the carboxylic acid group transfers to the nitrogen atom of the quinoline ring, resulting in a zwitterionic form. The relative stability of these tautomers can be evaluated computationally by comparing their Gibbs free energies. beilstein-journals.org

While less common for simple carboxylic acids, keto-enol tautomerism is a theoretical possibility, involving the interconversion between the standard carboxylic acid form (keto-like) and its enol isomer. libretexts.org

Photoisomerization, an isomerization process induced by light, is a known phenomenon in related molecules like azodyes containing a quinoline moiety. beilstein-journals.orgnih.gov This process often involves E/Z isomerization around a double bond. beilstein-journals.org For this compound itself, significant photoisomerization would likely require the presence of a suitable chromophore that can absorb light and undergo a structural change. The study of excited-state proton transfer is also relevant, as irradiation can significantly alter the acidity of functional groups and facilitate proton transfer pathways not accessible in the ground state. nih.gov

Computational Studies of Acidity and Proton Transfer Processes (e.g., pKa predictions)

The acidity of a molecule is quantified by its acid dissociation constant (Ka), commonly expressed as its negative logarithm, pKa. Computational methods, particularly DFT combined with continuum solvation models like PCM, are widely used to predict pKa values. researchgate.nettorvergata.it

The prediction of pKa typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. This is often achieved using thermodynamic cycles that break down the process into more easily calculable gas-phase and solvation energy steps. researchgate.net For this compound, there are two primary sites for protonation/deprotonation: the carboxylic acid group and the quinoline nitrogen atom.

Carboxylic Acid Deprotonation : The -COOH group can lose a proton to form a carboxylate anion (-COO⁻). The pKa of this group is influenced by the electron-withdrawing nature of the quinoline ring and the electron-donating effects of the methyl substituents.

Quinoline Nitrogen Protonation : The nitrogen atom in the quinoline ring is basic and can accept a proton to form a quinolinium cation. The pKa for this process (often denoted as pKaH) reflects the acidity of the conjugate acid.

Computational studies have shown that for quinolone carboxylic acid derivatives, proton-transfer phenomena in the electronic ground state are generally not favorable, with the bridged proton in an intramolecular hydrogen bond remaining localized on the donor atom. mdpi.com However, these methods provide a powerful means to estimate the acidity of different functional groups within the molecule, which is a critical determinant of its chemical and biological behavior. mrupp.info

Chemical Reactivity and Derivatization Strategies of 2,7,8 Trimethylquinoline 3 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily undergoes reactions such as esterification, amide formation, and conversion to acyl halides. These transformations provide pathways to introduce a wide array of substituents and modulate the compound's physicochemical properties.

Esterification Reactions

Esterification of 2,7,8-trimethylquinoline-3-carboxylic acid can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed.

Alternatively, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation under milder conditions. This method is particularly useful for reactions with sensitive alcohols. Another efficient method involves the use of phosphorus oxychloride (POCl₃) as a dehydrating agent to promote the reaction between the carboxylic acid and an alcohol.

Reactant 1Reactant 2Reagents/ConditionsProduct
This compoundMethanol (B129727)H₂SO₄ (cat.), RefluxMethyl 2,7,8-trimethylquinoline-3-carboxylate
This compoundEthanolDCC, DMAP, CH₂Cl₂Ethyl 2,7,8-trimethylquinoline-3-carboxylate
This compoundIsopropanolPOCl₃, RefluxIsopropyl 2,7,8-trimethylquinoline-3-carboxylate

Amide Formation Reactions

The synthesis of amides from this compound is a crucial transformation for creating derivatives with diverse biological and chemical properties. A common and effective method involves the use of coupling agents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at room temperature. nih.gov

Another approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl halide, which then readily reacts with an amine to form the corresponding amide.

Reactant 1Reactant 2Reagents/ConditionsProduct
This compoundAniline (B41778)EDC, HOBt, DMFN-Phenyl-2,7,8-trimethylquinoline-3-carboxamide
This compoundBenzylamineEDC, HOBt, DMFN-Benzyl-2,7,8-trimethylquinoline-3-carboxamide
This compoundMorpholineEDC, HOBt, DMF(2,7,8-Trimethylquinolin-3-yl)(morpholino)methanone

Acyl Halide Synthesis

The carboxylic acid group of this compound can be converted into a more reactive acyl halide, typically an acyl chloride. This is a key step for the synthesis of various derivatives, including esters and amides, under milder conditions. The most common reagent for this transformation is thionyl chloride (SOCl₂). The reaction is often performed in an inert solvent, and sometimes a catalytic amount of DMF is added to facilitate the reaction. scbt.comchemicalbook.com Phosphoryl chloride (POCl₃) can also be used for this conversion. scbt.com The resulting acyl chloride is a highly reactive intermediate and is usually used in the next synthetic step without isolation.

ReactantReagentConditionsProduct
This compoundThionyl chloride (SOCl₂)Reflux, cat. DMF2,7,8-Trimethylquinoline-3-carbonyl chloride
This compoundPhosphoryl chloride (POCl₃)Reflux2,7,8-Trimethylquinoline-3-carbonyl chloride

Modifications of the Quinoline (B57606) Core

The quinoline ring system itself is amenable to chemical modification, primarily through electrophilic aromatic substitution on the benzene (B151609) ring portion and reactions involving the lone pair of electrons on the quinoline nitrogen atom.

Electrophilic Aromatic Substitution Reactions

For instance, nitration of substituted quinolines, such as 2,6- and 2,7-dimethylquinoline, has been shown to occur on the benzene ring. acs.org Similarly, bromination of 8-substituted quinolines typically yields 5-bromo and 5,7-dibromo derivatives. acgpubs.org Therefore, it is expected that electrophilic attack on this compound would occur at the C-5 or C-6 positions, which are ortho and para to the activating methyl groups and not sterically hindered.

ReactantReagentsProduct
This compoundHNO₃, H₂SO₄5-Nitro-2,7,8-trimethylquinoline-3-carboxylic acid
This compoundBr₂, FeBr₃5-Bromo-2,7,8-trimethylquinoline-3-carboxylic acid

Transformations Involving the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for reactions such as N-alkylation and N-oxidation.

N-Alkylation: The quinoline nitrogen can be alkylated using alkyl halides. This reaction leads to the formation of a quaternary quinolinium salt. The reactivity of the nitrogen can be influenced by the electronic effects of the substituents on the ring.

N-Oxidation: The nitrogen atom can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can then influence the regioselectivity of subsequent reactions on the quinoline ring.

ReactantReagentProduct
This compoundMethyl iodide1,2,7,8-Tetramethyl-3-carboxyquinolin-1-ium iodide
This compoundm-CPBAThis compound 1-oxide

Derivatization for Enhanced Research Utility

The structure of this compound, featuring a reactive carboxylic acid group and an aromatic quinoline core, provides a versatile platform for chemical modification. Derivatization of this molecule can significantly enhance its utility in research, particularly in the development of analytical tools and tagged molecules for spectroscopic studies. These modifications leverage the inherent chemical properties of the quinoline ring and the carboxylic acid functional group to create novel compounds with tailored functions.

Synthesis of Analytical Probes (e.g., quinoline-based receptors for carboxylic acid detection)

The quinoline scaffold is a well-known fluorophore and its derivatives are frequently employed in the design of chemosensors. The carboxylic acid group at the 3-position of this compound can be strategically utilized to create analytical probes, such as receptors for the detection of other carboxylic acids or different analytes.

The fundamental principle behind these probes often involves linking the quinoline unit, which acts as a signaling component, to a recognition unit (a receptor). The interaction of the analyte with the receptor site causes a change in the photophysical properties of the quinoline fluorophore, such as fluorescence intensity or wavelength, allowing for detection.

While specific literature on the use of this compound for this exact purpose is not prevalent, the general strategies for creating quinoline-based receptors can be applied. The carboxylic acid group can be converted into other functional groups, such as amides or esters, to link it to various recognition moieties. For instance, coupling the quinoline-3-carboxylic acid with amines or alcohols that have specific binding capabilities can yield sophisticated analytical probes.

Table 1: Potential Derivatization Reactions for Synthesis of Analytical Probes

Reaction TypeReagentsResulting Functional GroupApplication in Probe Synthesis
Amide CouplingAmines, Carbodiimides (e.g., EDC)AmideLinks the quinoline core to amine-containing recognition units.
EsterificationAlcohols, Acid/Base CatalystEsterConnects the quinoline fluorophore to hydroxyl-containing receptor molecules.
Hydrazide FormationHydrazineAcyl HydrazideCreates a reactive handle for further coupling with aldehydes or ketones.

These derivatization strategies allow for the modular construction of analytical probes where the this compound derivative serves as the fluorescent reporter.

Derivatization for Spectroscopic Tagging

For enhanced detection and quantification in various analytical techniques, this compound can be derivatized with spectroscopic tags. This process involves covalently attaching a molecule (a tag) that has strong absorption or emission properties or a specific mass-to-charge ratio, thereby facilitating analysis by techniques like UV-Vis spectroscopy, fluorescence spectroscopy, or mass spectrometry.

The carboxylic acid group is the primary site for such modifications. A common and effective strategy is to convert the carboxylic acid into an activated form that readily reacts with a tagging agent. For instance, reagents have been developed that react with carboxylic acids to produce derivatives that are highly responsive in electrospray ionization-mass spectrometry (ESI-MS). nih.gov

One practical approach involves the use of coupling agents to form a stable amide bond between the carboxylic acid and an amine-containing tag. nih.gov This is a widely applicable method for labeling various molecules.

Table 2: Reagents and Methods for Spectroscopic Tagging of Carboxylic Acids

Analytical TechniqueDerivatization Reagent ExampleReaction PrincipleBenefit
Mass Spectrometry (LC-ESI-MS/MS) 2-Picolylamine (PA) with coupling agents (e.g., 2,2'-dipyridyl disulfide and triphenylphosphine)Forms a stable PA-amide derivative of the carboxylic acid.Increases detection response in positive-ion ESI-MS by introducing a readily ionizable pyridyl group. nih.gov
Fluorescence Spectroscopy Fluorescent Amines (e.g., Dansyl cadaverine)Carbodiimide-mediated coupling of the amine to the carboxylic acid.Covalently attaches a highly fluorescent tag to the molecule, enabling sensitive detection. thermofisher.com
Chromatography (HPLC) Fluorescent Diazoalkanes (e.g., 1-pyrenyldiazomethane)Esterification of the carboxylic acid.Introduces a chromophore or fluorophore for enhanced UV or fluorescence detection. thermofisher.com

The derivatization of this compound with such tags can significantly lower the limits of detection and improve the accuracy of quantification in complex biological or environmental samples. nih.gov The choice of the tagging reagent depends on the analytical method being employed and the specific requirements of the research.

Solid State Chemistry and Crystal Engineering of 2,7,8 Trimethylquinoline 3 Carboxylic Acid

Principles of Molecular Crystal Design and Self-Assembly

Molecular crystal design, a cornerstone of crystal engineering, focuses on understanding and controlling the assembly of molecules into crystalline solids. This rational approach to building solid-state architectures is predicated on the predictable nature of intermolecular interactions. The primary goal is to design and synthesize crystalline materials with desired physical and chemical properties by controlling the arrangement of molecules in the crystal lattice.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. In the context of 2,7,8-trimethylquinoline-3-carboxylic acid, the key functional groups—the quinoline (B57606) ring system and the carboxylic acid moiety—are the primary drivers of self-assembly. The quinoline moiety, with its aromatic system and nitrogen heteroatom, can participate in π-π stacking and hydrogen bonding, while the carboxylic acid group is a potent hydrogen bond donor and acceptor. The interplay of these interactions, along with weaker C-H···O and C-H···π interactions, governs the final crystal packing. The methyl substituents on the quinoline ring will also influence the packing by introducing steric effects and participating in weaker van der Waals interactions.

Identification and Characterization of Supramolecular Synthons

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be considered the building blocks of crystal structures. The identification of probable synthons in this compound is crucial for predicting its crystal packing. Given the functional groups present, several key synthons can be anticipated:

Carboxylic Acid Homodimer: The most common synthon for carboxylic acids is the formation of a cyclic homodimer through a pair of O-H···O hydrogen bonds. This is a highly stable and predictable interaction.

Acid-Pyridine Heterosynthon: The carboxylic acid group can form a strong O-H···N hydrogen bond with the nitrogen atom of the quinoline ring of an adjacent molecule. This is a well-established and reliable synthon in the co-crystallization of carboxylic acids with pyridine (B92270) and its derivatives.

C-H···O Interactions: The methyl groups and aromatic C-H bonds on the quinoline ring can act as weak hydrogen bond donors to the carbonyl oxygen of the carboxylic acid group, further stabilizing the crystal structure.

π-π Stacking: The planar aromatic quinoline rings are expected to engage in π-π stacking interactions, which are a significant contributor to the cohesive energy of the crystal lattice. The methyl groups may influence the geometry of this stacking, potentially leading to offset or tilted arrangements.

The interplay and competition between these synthons will ultimately determine the final crystal structure. Spectroscopic techniques such as FT-IR and solid-state NMR, alongside single-crystal X-ray diffraction, are the primary methods for the experimental identification and characterization of these synthons.

Co-crystallization and Polymorphism Studies of Trimethylquinoline Carboxylic Acids

While specific studies on this compound are limited, research on related quinoline carboxylic acids demonstrates the potential for co-crystallization and polymorphism. Co-crystallization involves combining the target molecule with a second molecule (a co-former) to create a new crystalline phase with modified properties. For a trimethylquinoline carboxylic acid, suitable co-formers could include other hydrogen bond donors or acceptors that can compete with or complement the existing synthons. For example, co-crystallization with other carboxylic acids or amides could lead to the formation of heteromeric synthons and novel crystal structures.

Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, can exhibit distinct physical properties such as solubility, melting point, and stability. Polymorphism in quinoline carboxylic acids can arise from different arrangements of the primary supramolecular synthons. For instance, one polymorph might be dominated by carboxylic acid homodimers, while another might feature acid-pyridine heterosynthons. The presence of the three methyl groups in this compound could also lead to conformational polymorphism, where different rotational orientations of the methyl groups result in different packing arrangements. The search for polymorphs is typically conducted by varying crystallization conditions such as solvent, temperature, and cooling rate.

Analysis of Intermolecular Interactions and Packing Arrangements

The detailed analysis of intermolecular interactions and packing arrangements in the crystal lattice is essential for understanding the structure-property relationships of a material. While a crystal structure for this compound is not available, we can infer likely packing motifs from studies on analogous compounds.

Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, Hirshfeld analysis allows for the identification of regions involved in strong and weak intermolecular contacts. For this compound, a Hirshfeld analysis would be expected to reveal prominent red spots corresponding to the O-H···O or O-H···N hydrogen bonds. Weaker C-H···O and π-π stacking interactions would also be visible as distinct features on the surface and in the corresponding 2D fingerprint plots.

Expected Packing Arrangements: Based on the dominant synthons, several packing arrangements are plausible for this compound:

Layered Structures: Molecules could form hydrogen-bonded chains or sheets, which then stack through π-π interactions between the quinoline rings.

Herringbone Packing: This is a common motif for aromatic molecules, where adjacent molecules are arranged in a tilted fashion to optimize C-H···π interactions.

Dimeric Motifs: If the carboxylic acid homodimer is the dominant synthon, the crystal structure will likely be built from these dimeric units, which then pack in a space-efficient manner.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Strong Hydrogen Bond Carboxylic Acid (O-H)Carboxylic Acid (C=O) or Quinoline (N)Formation of primary supramolecular synthons (dimers or catemers)
Weak Hydrogen Bond Aromatic/Methyl (C-H)Carboxylic Acid (C=O)Stabilization of the primary motifs and linking of synthons
π-π Stacking Quinoline RingQuinoline RingSignificant contribution to lattice energy and formation of columnar or layered structures
van der Waals Forces Methyl Groups, Aromatic RingsAll atomsGeneral cohesive forces contributing to close packing

Directed Assembly for Functional Material Design (non-biological applications)

The principles of crystal engineering and self-assembly can be harnessed to design functional materials with specific non-biological applications. The quinoline moiety is known for its interesting photophysical properties, and the carboxylic acid group provides a handle for further chemical modification and for directing the self-assembly process.

Luminescent Materials: Quinoline derivatives often exhibit fluorescence. By controlling the crystal packing through directed self-assembly, it may be possible to tune the solid-state emission properties of this compound. For example, preventing close π-π stacking can reduce aggregation-caused quenching and enhance solid-state luminescence. Conversely, promoting specific stacking arrangements could lead to excimer or exciplex emission with different wavelengths.

Sensors: The quinoline nitrogen and the carboxylic acid group are potential binding sites for metal ions or other small molecules. Self-assembled monolayers or thin films of this compound on a substrate could be explored for chemosensing applications. nih.gov Binding of an analyte could disrupt the intermolecular interactions, leading to a detectable change in the optical or electronic properties of the material. rsc.orgnih.gov

Gels and Soft Materials: Quinoline derivatives have been shown to act as gelators, forming supramolecular gels in organic solvents. rsc.org The self-assembly of this compound into fibrillar networks through a combination of hydrogen bonding and π-π stacking could lead to the formation of functional soft materials with applications in areas such as catalysis or responsive systems. rsc.orgnih.gov

Environmental Fate and Degradation of Trimethylquinoline Carboxylic Acids

Occurrence and Distribution in Environmental Compartments

Coal Tar: Coal tar is a complex mixture containing a variety of heterocyclic aromatic compounds, including quinolines. While specific trimethylated quinoline (B57606) carboxylic acids are not commonly identified, quinoline and its methylated derivatives are known constituents of the quinoline-insoluble (QI) fraction of coal tar. nih.govresearchgate.net The QI fraction is a significant component of coal tar and pitch, influencing the properties of derived carbon materials. nih.gov Catalytic polycondensation processes using Lewis acids like AlCl3 have been shown to reduce the QI content in heavy coal tar. nih.gov Given that quinoline derivatives are present, it is plausible that compounds like 2,7,8-trimethylquinoline-3-carboxylic acid could be present in trace amounts, although this has not been explicitly reported.

Atmospheric Aerosols: Carboxylic acids are known components of atmospheric aerosols and play a role in atmospheric chemistry. bohrium.com Secondary organic aerosols (SOA), a major part of atmospheric particulate matter, contain a variety of dicarboxylic acids. mdpi.com These acids can be formed from the atmospheric oxidation of both anthropogenic and biogenic volatile organic compounds. mdpi.com While studies have identified numerous carboxylic acids in aerosols, there is no specific mention of trimethylquinoline carboxylic acids. bohrium.commdpi.comnih.gov The presence of such a specific and complex carboxylic acid in atmospheric aerosols would likely be dependent on its volatility and the presence of specific industrial or combustion sources.

Abiotic Degradation Pathways and Mechanisms

Information on the abiotic degradation of this compound is scarce. The following subsections discuss potential degradation pathways based on the behavior of related quinoline compounds.

Specific studies on the photolytic transformation of this compound are not available. However, research on related quinoline compounds suggests that photolysis could be a relevant degradation pathway. The photodegradation of quinoline in water has been shown to be influenced by factors such as pH and the presence of hydroxyl radical producers like dissolved organic matter. researchgate.net The process can lead to the formation of hydroxylated derivatives, such as 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline, and eventual destruction of the aromatic nucleus with prolonged irradiation. researchgate.net

Photocatalytic degradation using materials like silver phosphate (B84403) (Ag3PO4) has been effective for the decomposition of quinoline derivatives under visible light. mdpi.com Similarly, magnetic MOF materials have been used for the photocatalytic degradation of quinolones, a class of compounds that includes a quinoline core. mdpi.com The degradation mechanism for quinolones often involves the attack of hydroxyl radicals on the carboxyl group, leading to decarboxylation, and the breakdown of other substituents. mdpi.com It is conceivable that this compound could undergo similar photocatalytic degradation, likely initiated by hydroxylation and decarboxylation, but experimental data is needed for confirmation.

There are no specific hydrolytic stability studies available for this compound. Generally, the carboxylic acid functional group itself is stable to hydrolysis under typical environmental pH conditions. However, related quinoline derivatives with ester or amide functionalities can undergo hydrolysis. For instance, quinolone carboxylic esters can be hydrolyzed to the corresponding carboxylic acids. google.com Similarly, amides can undergo hydrolysis, often requiring acid or base catalysis and heat. youtube.com As this compound already possesses a carboxylic acid group, it is expected to be hydrolytically stable.

Biotic Degradation Mechanisms and Identification of Metabolites

While the biodegradation of this compound has not been specifically reported, extensive research on the microbial degradation of quinoline and its derivatives provides insights into potential metabolic pathways.

Microbial degradation of quinoline compounds typically proceeds through initial hydroxylation reactions followed by ring cleavage. nih.govresearchgate.net For quinoline itself, degradation by Pseudomonas species can lead to the formation of various hydroxyquinolines. nih.gov The degradation of quinoline-4-carboxylic acid by Microbacterium sp. and Pimelobacter simplex has been shown to produce metabolites such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 8-hydroxycoumarin-4-carboxylic acid. nih.govnih.gov Further degradation can lead to the formation of 2,3-dihydroxyphenyl-succinic acid, indicating cleavage of the heterocyclic ring. nih.gov

Several bacterial genera have been identified as capable of degrading quinoline and its derivatives. Pseudomonas species are frequently implicated in the degradation of quinoline and methylquinolines. nih.govresearchgate.net For example, Pseudomonas aeruginosa and Pseudomonas putida can degrade quinoline and hydroxylate some methylquinolines. nih.gov

The genus Rhodococcus is also known for its broad metabolic capabilities, including the degradation of various aromatic compounds. mdpi.com Several Rhodococcus strains have been shown to degrade quinoline. mdpi.comnih.govmdpi.com For instance, Rhodococcus sp. B1 can degrade quinoline and related compounds. mdpi.com A newly isolated salt-tolerating bacterium, Rhodococcus gordoniae strain JH145, has been shown to completely degrade quinoline. nih.gov

Additionally, strains of Microbacterium, Agrobacterium, and Pimelobacter simplex have been isolated for their ability to utilize quinoline-4-carboxylic acid as a sole source of carbon and energy. nih.gov While none of these studies specifically address the degradation of this compound, the diverse metabolic capabilities of these microorganisms suggest they could potentially transform this compound as well.

Development of Environmental Analytical Methods for Trace Analysis of Trimethylquinoline Carboxylic Acids

The accurate assessment of the environmental presence and persistence of this compound and related trimethylquinoline carboxylic acids necessitates the development of sensitive and selective analytical methods. Due to their anticipated low concentrations in environmental compartments, trace analysis techniques are essential for their detection and quantification in complex matrices such as water, soil, and sediment. While specific validated methods for this compound are not extensively documented in publicly available literature, established principles and methodologies for the analysis of quinolines and carboxylic acids provide a strong foundation for developing such methods.

The analytical workflow for determining trace levels of these compounds typically involves several key stages: sample collection and preservation, extraction and cleanup, and instrumental analysis. The choice of methodology is dictated by the physicochemical properties of the target analyte, the nature of the sample matrix, and the required sensitivity and selectivity of the analysis.

Sample Preparation: Extraction and Cleanup

Effective sample preparation is a critical step to isolate the target analytes from the environmental matrix and remove interfering substances that could compromise the analytical results. For aqueous samples, solid-phase extraction (SPE) is a widely used and effective technique for the pre-concentration of quinoline derivatives and carboxylic acids. opentrons.comyoutube.com The selection of the SPE sorbent material is crucial and depends on the polarity and charge of the analyte. For a compound like this compound, which possesses both a heterocyclic aromatic ring system and a carboxylic acid functional group, a mixed-mode sorbent with both reversed-phase and ion-exchange properties could offer optimal retention and recovery.

For solid matrices such as soil and sediment, more rigorous extraction techniques are generally required. Pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with suitable organic solvents are common approaches. researchgate.netresearchgate.net The choice of solvent is critical, with moderately polar solvents like acetonitrile (B52724) or methanol (B129727) often being effective for extracting compounds of intermediate polarity. researchgate.net Following extraction, a cleanup step, which may also involve SPE, is often necessary to remove co-extracted matrix components. opentrons.com

Instrumental Analysis

High-performance liquid chromatography (HPLC) coupled with a sensitive detector is a primary technique for the analysis of quinoline carboxylic acids. researchgate.netresearchgate.net Reversed-phase HPLC, using a C18 or similar column, is typically employed for separation. The mobile phase composition, usually a mixture of water (often acidified) and an organic solvent like acetonitrile or methanol, is optimized to achieve good chromatographic resolution.

For detection, mass spectrometry (MS) is the preferred choice due to its high selectivity and sensitivity, which are essential for trace-level analysis. opentrons.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful, as it provides two levels of mass filtering, significantly reducing background noise and enhancing analyte identification and quantification. opentrons.com In LC-MS/MS, specific precursor-to-product ion transitions are monitored for the target analyte, a technique known as multiple reaction monitoring (MRM), which offers excellent specificity.

Gas chromatography-mass spectrometry (GC-MS) is another viable technique, although it typically requires a derivatization step to convert the polar and non-volatile carboxylic acid group into a more volatile and thermally stable ester. researchgate.netlibretexts.orgcolostate.edu Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. libretexts.orgcolostate.edu While derivatization adds a step to the sample preparation process, GC-MS can offer high chromatographic resolution. researchgate.net

Method Validation

Any newly developed analytical method for this compound would require rigorous validation to ensure its reliability. iupac.orgdemarcheiso17025.comfao.org Key validation parameters include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). iupac.orgdemarcheiso17025.comfao.org These parameters are established through a series of experiments using spiked blank matrices to demonstrate the method's performance under realistic conditions. researchgate.nettdx.cat

The following interactive data tables summarize typical performance characteristics that could be expected for a validated LC-MS/MS method for the trace analysis of trimethylquinoline carboxylic acids in environmental samples, based on data for analogous compounds.

Table 1: Hypothetical Performance of an LC-MS/MS Method for Trimethylquinoline Carboxylic Acids in Water

ParameterValueNotes
Limit of Detection (LOD)0.1 - 1.0 ng/LDependent on instrument sensitivity and matrix effects.
Limit of Quantification (LOQ)0.5 - 5.0 ng/LTypically 3-5 times the LOD.
Linear Range0.5 - 100 ng/LConcentration range over which the method is accurate and precise.
Recovery85 - 110%Efficiency of the extraction process from spiked water samples.
Precision (RSD)< 15%Relative Standard Deviation for replicate measurements.

Table 2: Hypothetical Performance of an LC-MS/MS Method for Trimethylquinoline Carboxylic Acids in Soil

ParameterValueNotes
Limit of Detection (LOD)0.05 - 0.5 µg/kgGenerally higher than in water due to matrix complexity.
Limit of Quantification (LOQ)0.2 - 2.0 µg/kgReliable quantification limit.
Linear Range0.2 - 50 µg/kgWorking range for accurate measurements in soil extracts.
Recovery70 - 120%Efficiency of the extraction from spiked soil samples.
Precision (RSD)< 20%Acceptable precision for trace analysis in solid matrices.

Advanced Research Perspectives and Emerging Directions

Integration with Advanced Materials Science Research

The quinoline (B57606) scaffold is a fundamental building block for innovative materials with intriguing electronic and mechanical properties. acs.org The specific substitution pattern of 2,7,8-trimethylquinoline-3-carboxylic acid could be leveraged for the development of specialized materials. Future research could focus on its role as a key component in organic electronics, coordination polymers, and functional dyes.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to form stable metal complexes that exhibit luminescence. The carboxylic acid and nitrogen atom in this compound can act as chelating sites for metal ions like aluminum (Al³⁺) or iridium (Ir³⁺). These organometallic complexes could be investigated as emissive materials in OLEDs. The trimethyl substitution may influence the photophysical properties, such as emission wavelength and quantum efficiency, by modifying the electronic structure of the quinoline ring.

Metal-Organic Frameworks (MOFs): The carboxylic acid group provides a perfect anchor point for constructing MOFs. By reacting this compound with various metal nodes (e.g., Zn²⁺, Cu²⁺), researchers could synthesize porous crystalline materials. These MOFs could be explored for applications in gas storage, separation, and heterogeneous catalysis, with the quinoline unit potentially adding functionality such as selective guest recognition or catalytic activity.

Sensors and Chemosensors: The quinoline ring system can exhibit changes in its fluorescence properties upon binding to specific analytes. This characteristic could be exploited to design chemosensors. For instance, materials incorporating this compound could be developed to detect metal ions or environmentally significant anions, with the binding event signaled by a change in color or fluorescence.

Potential Material ApplicationKey Functional GroupAnticipated Property
Organic Light-Emitting Diodes (OLEDs)Carboxylic acid, Quinoline NitrogenElectroluminescence
Metal-Organic Frameworks (MOFs)Carboxylic acidPorosity, Catalytic Activity
Chemical SensorsQuinoline Ring SystemFluorescence, Ion Recognition

Novel Reaction Design and Green Chemistry Applications

The synthesis of quinoline derivatives has been a major focus of organic chemistry, with a recent shift towards environmentally benign methods. acs.orgtandfonline.com Developing novel and sustainable synthetic routes to and from this compound is a promising research avenue.

Catalyst-Free Synthesis: Research into the catalyst-free synthesis of quinoline derivatives in eco-friendly solvents like deep eutectic solvents (DES) is gaining traction. nih.gov Future work could adapt these methods for the efficient, high-yield production of this compound, avoiding the use of hazardous metal catalysts or volatile organic solvents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in organic synthesis. tandfonline.com Applying this technology to classic quinoline syntheses, such as the Doebner-von Miller or Friedländer reactions, could provide a rapid and energy-efficient pathway to this compound and its analogs.

Use as a Bio-based Building Block: The carboxylic acid function allows for the transformation of this compound into a variety of other valuable compounds, such as esters, amides, and acid chlorides. ajchem-a.com These reactions could be designed using green chemistry principles, for example, by using biocatalysts (enzymes) for esterification or amidation, thereby minimizing waste and avoiding harsh reagents.

Green Chemistry ApproachTarget ReactionPotential Advantage
Deep Eutectic Solvents (DES)Synthesis of Quinoline RingAvoids volatile organic solvents, catalyst-free nih.gov
Microwave IrradiationDoebner-von Miller / Friedländer SynthesisReduced reaction time, increased energy efficiency tandfonline.com
BiocatalysisDerivatization of Carboxylic AcidHigh selectivity, mild reaction conditions, reduced waste

Future Directions in Theoretical Chemical Studies and Computational Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing fundamental insights. For this compound, theoretical studies can illuminate its potential before extensive lab work is undertaken.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of the molecule. These calculations can predict its reactivity, stability, and potential for use in electronic materials. For instance, the calculated HOMO-LUMO gap can provide an initial assessment of its suitability as a semiconductor or an emissive material in OLEDs.

Molecular Docking and Dynamics: While this article excludes biological activity, the same computational techniques can be applied in materials science. Molecular docking could be used to simulate how this compound interacts with and binds to metal surfaces or within the pores of a host material like a MOF. Molecular dynamics simulations could then model the behavior of these systems over time, providing insights into their stability and dynamic properties.

Predictive Modeling of Physicochemical Properties: Computational tools can predict key physicochemical properties. For this compound, predicted values for its ion mobility spectrometry-derived collision cross-section (CCS) have been reported, which are crucial for its characterization in mass spectrometry. vulcanchem.com Future computational work could focus on predicting its solubility in various solvents, its pKa, and its partition coefficient (LogP), which are essential parameters for designing its application in materials synthesis and formulation.

Computational MethodProperty to be StudiedPotential Application of Data
Density Functional Theory (DFT)Electronic Structure (HOMO/LUMO), Spectroscopic PropertiesGuiding design of electronic materials
Molecular DockingBinding affinity and conformation within host materialsDesigning novel composites and MOFs
Quantitative Structure-Property Relationship (QSPR)Solubility, pKa, LogPOptimizing reaction and formulation conditions

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing 2,7,8-trimethylquinoline-3-carboxylic acid, and how can by-product formation be minimized?

  • Methodological Answer : Synthesis optimization can involve cyclization strategies similar to those used for structurally related quinolinecarboxylic acids. For example, thermal lactamization catalyzed by polyphosphoric acid (PPA) has been employed for quinolinecarboxylic acid derivatives to achieve high yields . Reaction parameters such as temperature (110–130°C), solvent polarity, and stoichiometric ratios of methyl substituents should be systematically tested. Intermediate purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound from methylated by-products .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) is recommended. For example, ¹H NMR can resolve methyl proton environments (δ 2.2–2.8 ppm for aromatic methyl groups), while IR confirms the carboxylic acid C=O stretch (~1700 cm⁻¹). X-ray crystallography, as demonstrated for ethyl 2,7,7-trimethylquinoline-3-carboxylate derivatives, provides definitive structural validation .

Q. What storage conditions are critical to maintain the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation and moisture absorption. Avoid exposure to light, as quinoline derivatives are prone to photodegradation. Conduct periodic stability tests using HPLC to monitor purity (>95%) under varying conditions .

Advanced Research Questions

Q. How do the positions of methyl substituents on the quinoline ring influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at positions 2, 7, and 8. For example, antibacterial assays on quinolonecarboxylic acid analogs reveal that methyl groups at positions 7 and 8 enhance lipophilicity, improving membrane permeability. Compare MIC (minimum inhibitory concentration) values against Gram-negative bacteria (e.g., E. coli) using standardized broth microdilution assays . Computational modeling (e.g., molecular docking) can further predict binding affinity to bacterial DNA gyrase .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce experiments under controlled conditions (e.g., solvent grade, pH). Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic light scattering (DLS) to assess aggregation in aqueous solutions. Cross-validate solubility data using shake-flask methods with HPLC quantification .

Q. What mechanistic insights can be gained from studying the acid-base behavior of this compound?

  • Methodological Answer : Titrate the compound in aqueous and non-aqueous media (e.g., DMSO) to determine pKa values. Compare experimental results with computational predictions (e.g., COSMO-RS theory). The carboxylic acid group (pKa ~4–5) and quinoline nitrogen (pKa ~2–3) contribute to pH-dependent solubility, which impacts bioavailability in pharmacokinetic studies .

Q. How does crystallographic data inform the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : X-ray crystallography of analogs (e.g., ethyl 2,7,7-trimethylquinoline-3-carboxylate) reveals planarity of the quinoline ring and hydrogen-bonding patterns. Use this data to design derivatives with modified substituents (e.g., fluoro or methoxy groups) that optimize interactions with target proteins. Synthesize and test derivatives using in vitro enzyme inhibition assays .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported antibacterial efficacy across studies?

  • Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines) and verify compound purity (>98% by HPLC). Test against isogenic bacterial strains with defined resistance mechanisms (e.g., gyrA mutations). Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .

Q. What strategies mitigate variability in synthetic yields during scale-up?

  • Methodological Answer : Optimize reaction kinetics using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For scale-up, employ flow chemistry to maintain consistent mixing and heat transfer. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.